Clorhidrato de oxibutinina

Descripción general

Descripción

Oxybutynin chloride is primarily used to treat symptoms of an overactive bladder, such as incontinence (loss of bladder control) or a frequent need to urinate . It belongs to the group of medicines called antispasmodics and helps decrease muscle spasms of the bladder and the frequent urge to urinate caused by these spasms .

Synthesis Analysis

The synthesis of Oxybutynin involves the preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate in the synthesis of (S)-oxybutynin . The synthetic methods enabling the preparation of the racemic drug have been summarized in various studies .

Molecular Structure Analysis

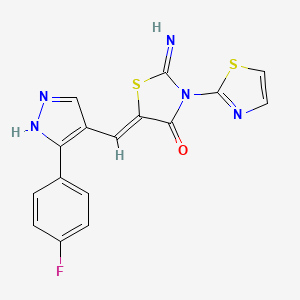

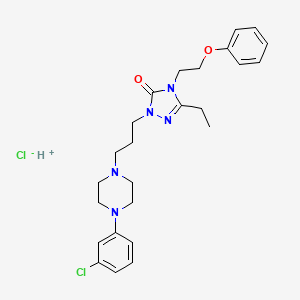

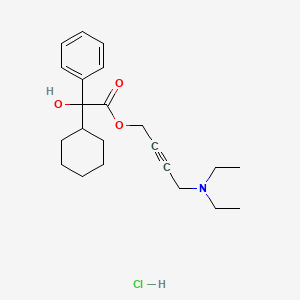

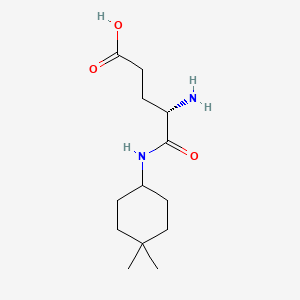

The molecular formula of Oxybutynin chloride is C22H31NO3.HCl . Its molecular weight is 393.95 . More detailed information about its molecular structure can be found in various scientific resources .

Chemical Reactions Analysis

Oxybutynin chloride is metabolized in the liver to N-desethyloxybutynin, which is mainly responsible for the anticholinergic side effects of Oxybutynin . The chemical reactions involved in its metabolism and other aspects of its chemical behavior are subjects of ongoing research .

Physical And Chemical Properties Analysis

Oxybutynin chloride has a molecular weight of 393.95 and its solubility varies depending on the solvent used . It is typically stored at -20°C in powder form . More detailed information about its physical and chemical properties can be found in various scientific resources .

Aplicaciones Científicas De Investigación

Tratamiento del síndrome de vejiga hiperactiva (SVI)

Clorhidrato de oxibutinina: está indicado principalmente para el tratamiento del síndrome de vejiga hiperactiva (SVI). Es el compuesto más ampliamente prescrito para el SVI en todo el mundo . El SVI se caracteriza por urgencia urinaria, a menudo acompañada de aumento de la frecuencia urinaria diurna y nocturia, con o sin incontinencia urinaria de urgencia . La oxibutinina funciona inhibiendo los receptores muscarínicos en el uroepitelio y el músculo detrusor, lo que ayuda a prevenir las contracciones involuntarias de la vejiga .

Mejoras farmacocinéticas

Se han realizado investigaciones sobre la formulación de supositorios de this compound cargados con micropartículas para mejorar los perfiles farmacocinéticos . Estas formulaciones tienen como objetivo mejorar la biodisponibilidad del fármaco y reducir los efectos secundarios anticolinérgicos al evitar el metabolismo de primer paso en el hígado .

Mitigación de los efectos secundarios anticolinérgicos

La oxibutinina se metaboliza en el hígado a N-desetiloxibutinina, que es la principal responsable de sus efectos secundarios anticolinérgicos . Se han desarrollado formulaciones como supositorios mucoadhesivos cargados con micropartículas de oxibutinina para adherirse al recto inferior y potencialmente mitigar estos efectos secundarios .

Estudios cistométricos

En condiciones caracterizadas por contracciones involuntarias del detrusor, los estudios cistométricos han demostrado que la oxibutinina aumenta la capacidad máxima de la vejiga urinaria y el volumen hasta la primera contracción del detrusor . Esta aplicación es crucial para comprender y mejorar los tratamientos para la incontinencia urinaria.

Administración transdérmica de fármacos

El this compound se ha formulado en geles proniosomales para la administración transdérmica de fármacos . Este método de administración puede ofrecer una liberación más constante del medicamento y es una alternativa para los pacientes que pueden tener dificultades con la administración oral .

Sistemas de administración de fármacos novedosos

El desarrollo de sistemas de administración de fármacos novedosos, como micropartículas y proniosomas, es un área de investigación significativa para el this compound . Estos sistemas tienen como objetivo optimizar los perfiles de liberación del fármaco, mejorar el cumplimiento del paciente y reducir la frecuencia de dosificación .

Mecanismo De Acción

Target of Action

Oxybutynin chloride, also known as Oxybutynin hydrochloride, primarily targets the muscarinic receptors found in humans . It has a ten times greater affinity for M3 versus M2 receptors . The drug has also been shown to have slightly higher affinity for M1 muscarinic receptors than for M2 receptors .

Mode of Action

Oxybutynin acts to relax the bladder by inhibiting the muscarinic action of acetylcholine on smooth muscle . This inhibition is competitive, meaning oxybutynin and acetylcholine compete for the same binding sites on the muscarinic receptors . This interaction results in a reduction of detrusor muscle activity, relaxing the bladder and preventing the urge to void .

Biochemical Pathways

The primary biochemical pathway affected by oxybutynin is the cholinergic pathway. By inhibiting the muscarinic action of acetylcholine, oxybutynin prevents involuntary bladder contractions and/or urgency . This leads to downstream effects such as reduced urinary frequency, urgency, and incontinence .

Pharmacokinetics

Oxybutynin is rapidly absorbed, with peak concentrations reached within about 1 hour of administration . The bioavailability of oxybutynin is about 6% . Oxybutynin is metabolized in the liver to N-desethyloxybutynin, which is mainly responsible for the anticholinergic side effects of OXC .

Result of Action

The molecular and cellular effects of oxybutynin’s action include relaxation of the bladder smooth muscle and inhibition of involuntary bladder contractions . This results in relief of overactive bladder symptoms, including urinary urgency, frequency, and incontinence .

Action Environment

Environmental factors can influence the action, efficacy, and stability of oxybutynin. It’s important to note that individual patient factors, such as age, liver function, and concurrent medications, can also influence the action and efficacy of oxybutynin .

Safety and Hazards

Oxybutynin chloride should be handled with care. It is advised to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid dust formation, and avoid ingestion and inhalation . It is also recommended to keep the container tightly closed in a dry and well-ventilated place .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIJYDAEGSIQPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5633-20-5 (Parent) | |

| Record name | Oxybutynin chloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045356 | |

| Record name | Oxybutynin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1508-65-2 | |

| Record name | Oxybutynin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1508-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxybutynin chloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxybutynin chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxybutynin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(diethylamino)but-2-ynyl cyclohexylphenylglycolate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxybutynin Chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9F3D9RENQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5r)-5-[(7-Chloro-1h-Indol-3-Yl)methyl]-3-Methylimidazolidine-2,4-Dione](/img/structure/B1678003.png)